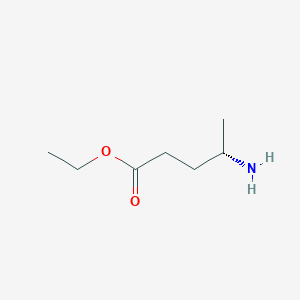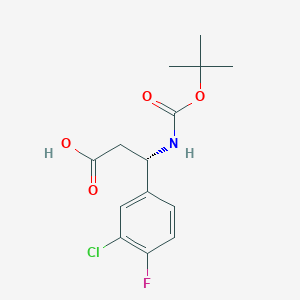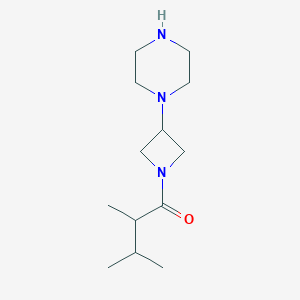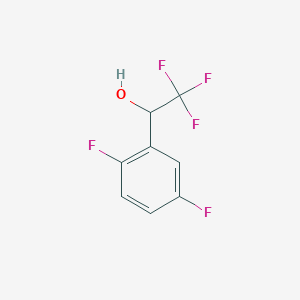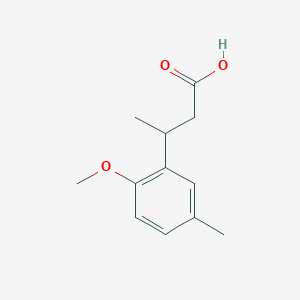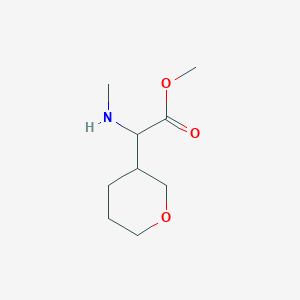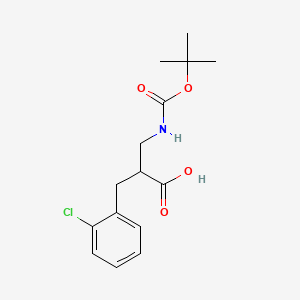
(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with 2-chlorobenzyl bromide in the presence of a base to form the desired propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
科学的研究の応用
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with the active site of the enzyme and affecting its activity. The Boc protecting group can also influence the compound’s reactivity and stability, making it a useful tool in synthetic organic chemistry.
類似化合物との比較
Similar Compounds
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: This compound is similar in structure but lacks the 2-chlorophenyl group.
®-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid: This compound features a benzyl group instead of the 2-chlorophenyl group.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid is unique due to the presence of the 2-chlorophenyl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
特性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
IUNCSGRILLTZRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
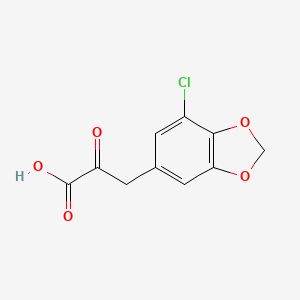


![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
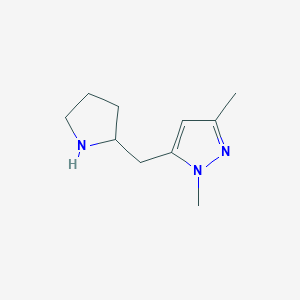
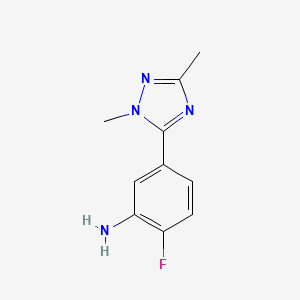
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
